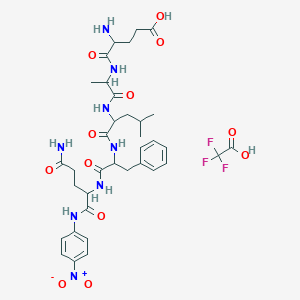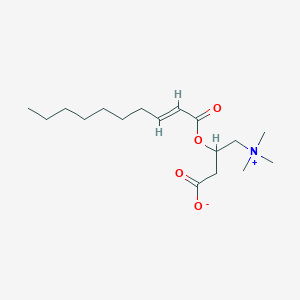
5-Benzylaminocarbonyl-5'-O-DMT-2'-O-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is a synthetic nucleoside derivative. . Its structure includes a benzylaminocarbonyl group, a dimethoxytrityl (DMT) group, and a methyl group attached to the uridine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine typically involves multiple steps, including the protection of hydroxyl groups, introduction of the benzylaminocarbonyl group, and methylation of the uridine base. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For instance, the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group is a common step in the synthesis.
Industrial Production Methods
Industrial production of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound’s high purity and quality, which is crucial for its application in pharmaceutical research and development.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Applications De Recherche Scientifique
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Medicine: It plays a crucial role in the development of antiviral drugs, particularly for hepatitis C and HIV.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of 5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine involves its incorporation into nucleic acids, where it can interfere with viral replication. The compound targets specific enzymes and pathways involved in the synthesis of viral RNA, thereby inhibiting the replication process. This makes it a potent antiviral agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzylaminocarbony-3’-O-acetyl-2’-O-methyl-5’-O-DMTr-uridine: This compound has similar structural features but includes an acetyl group at the 3’-position.
5-Benzylaminocarbonyl-2’-O-methyl-5’-O-DMTr-uridine: This compound lacks the 5’-O-DMT group but retains the benzylaminocarbonyl and methyl groups.
Uniqueness
5-Benzylaminocarbonyl-5’-O-DMT-2’-O-methyluridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act as a potent antiviral agent sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C39H39N3O9 |
|---|---|
Poids moléculaire |
693.7 g/mol |
Nom IUPAC |
N-benzyl-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C39H39N3O9/c1-47-29-18-14-27(15-19-29)39(26-12-8-5-9-13-26,28-16-20-30(48-2)21-17-28)50-24-32-33(43)34(49-3)37(51-32)42-23-31(36(45)41-38(42)46)35(44)40-22-25-10-6-4-7-11-25/h4-21,23,32-34,37,43H,22,24H2,1-3H3,(H,40,44)(H,41,45,46) |
Clé InChI |
HPIQKEYFNJHHIH-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)




![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)


![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)
